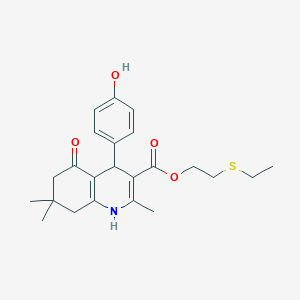![molecular formula C19H24N6O B5229243 [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol](/img/structure/B5229243.png)
[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol is a complex organic compound that features a combination of pyrazole, phenyl, piperidine, and triazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the phenyl group. The piperidine ring is then synthesized and attached to the pyrazole-phenyl intermediate. Finally, the triazole ring is introduced, and the methanol group is added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new treatments for diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-[(3-Pyrazol-1-ylphenyl)methyl]piperidine]
- [1-[(3-Pyrazol-1-ylphenyl)methyl]triazole]
- [1-[(3-Pyrazol-1-ylphenyl)methyl]methanol]
Uniqueness
Compared to similar compounds, [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol stands out due to its combination of multiple functional groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
[1-[[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c26-15-18-14-24(22-21-18)13-16-5-9-23(10-6-16)12-17-3-1-4-19(11-17)25-8-2-7-20-25/h1-4,7-8,11,14,16,26H,5-6,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNNYVCBSXVLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CO)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-BUTYL-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5229170.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)

![4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5229215.png)
![(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid](/img/structure/B5229220.png)

![N-[4-(butan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5229254.png)
![N-[5-[2-(2,6-dibromo-4-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;hydrobromide](/img/structure/B5229260.png)
![4-[2-[2-(1-Adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B5229268.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)
![2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5229277.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)
